

# The Therapeutic Potential of SPI-62 (Clofutriben): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SG62      |           |
| Cat. No.:            | B15138116 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SPI-62 (now known as clofutriben) is an orally bioavailable, potent, and selective small molecule inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting HSD-1, SPI-62 aims to reduce intracellular cortisol levels in key tissues, thereby mitigating the adverse effects of cortisol excess observed in various endocrine and inflammatory diseases. This technical guide provides a comprehensive overview of the therapeutic potential of SPI-62, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental protocols.

### Introduction

Excess intracellular glucocorticoid activity is a key driver of pathology in a range of conditions, including Cushing's syndrome, autonomous cortisol secretion (ACS), and polymyalgia rheumatica (PMR).[1] Glucocorticoids, such as cortisol, exert their effects by binding to the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that regulates the transcription of a wide array of genes. The intracellular concentration of cortisol is a critical determinant of GR activation.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) plays a crucial role in amplifying glucocorticoid signaling by converting circulating inactive cortisone into active







cortisol within target cells.[2] Tissues with high HSD-1 expression, such as the liver, adipose tissue, skeletal muscle, and the brain, are particularly susceptible to the detrimental effects of cortisol excess.[3][4]

SPI-62 (clofutriben) is a novel therapeutic agent designed to selectively inhibit HSD-1, offering a targeted approach to reducing intracellular cortisol levels without affecting systemic cortisol production.[2] This localized modulation of glucocorticoid activity presents a promising strategy to treat conditions of cortisol excess while potentially avoiding the side effects associated with systemic cortisol suppression.[5]

### **Mechanism of Action**

SPI-62's primary mechanism of action is the potent and selective inhibition of the HSD-1 enzyme.[2] By binding to HSD-1, SPI-62 prevents the conversion of cortisone to cortisol within target cells.[3] This leads to a reduction in the intracellular concentration of active cortisol available to bind to and activate the glucocorticoid receptor (GR).[3] Consequently, the downstream transcriptional effects of GR are attenuated, leading to a amelioration of the signs and symptoms associated with cortisol excess.





Click to download full resolution via product page

Caption: Mechanism of action of SPI-62 (clofutriben).



## **Therapeutic Potential and Clinical Development**

SPI-62 is being investigated for its therapeutic potential in several conditions characterized by cortisol excess.

### **Cushing's Syndrome**

Cushing's syndrome is a debilitating endocrine disorder caused by prolonged exposure to high levels of cortisol.[2] By reducing intracellular cortisol, SPI-62 has the potential to address many of the metabolic and clinical features of this disease.

Interim results from the Phase 2 RESCUE trial (NCT05307328) in patients with ACTH-dependent Cushing's syndrome have shown that SPI-62 can normalize urine free cortisol levels in over 60% of patients without causing adrenal insufficiency.[5] Patients have also reported clinical benefits such as recovery of muscle strength, weight loss, and improved sleep. [5]

### **Autonomous Cortisol Secretion (ACS)**

ACS is a common condition where a benign adrenal tumor produces excess cortisol. While often subclinical, it is associated with increased morbidity and mortality. The Phase 2 ACSPIRE trial (NCT05436639) is evaluating the efficacy and safety of SPI-62 in patients with ACS.[6]

### Polymyalgia Rheumatica (PMR)

PMR is an inflammatory condition that is typically treated with glucocorticoids like prednisolone. [1] However, long-term glucocorticoid use is associated with significant side effects. A Phase 2 clinical trial (NCT05436652) is investigating SPI-62 in combination with prednisolone in patients with PMR. The goal is to determine if SPI-62 can mitigate the toxic effects of prednisolone while maintaining its anti-inflammatory efficacy.

### **Type 2 Diabetes Mellitus**

In a pilot study of subjects with diabetic peripheral neuropathy, SPI-62 showed clinically meaningful improvements in HbA1c, glucose, cholesterol, and triglycerides compared to placebo.[7]



## Preclinical and Clinical Data Preclinical Data

A study in a mouse model of Cushing's syndrome demonstrated that SPI-62 can prevent the adverse effects of excess corticosterone (the rodent equivalent of cortisol).[8]

Table 1: Summary of Key Preclinical Findings in a Mouse Model of Cushing's Syndrome[8][9] [10]

| Parameter           | Effect of Corticosterone (CORT) | Effect of SPI-62 + CORT                   |
|---------------------|---------------------------------|-------------------------------------------|
| Food Consumption    | Increased                       | Normalized in a dose-<br>dependent manner |
| Body Weight Gain    | Accelerated                     | Prevented in a dose-<br>dependent manner  |
| Insulin Resistance  | Increased                       | Prevented                                 |
| Skeletal Myoatrophy | Induced                         | Prevented                                 |
| Grip Strength       | Reduced                         | Prevented                                 |
| Skin Atrophy        | Induced                         | Prevented                                 |

### **Clinical Data**

Phase 1 studies in healthy adults showed that SPI-62 was generally well-tolerated and demonstrated maximal liver and brain HSD-1 inhibition.[11]

Table 2: Summary of Key Phase 2 Clinical Trial Data



| Trial                    | Condition                            | Key Findings                                                                                                     | Reference |
|--------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| RESCUE<br>(NCT05307328)  | ACTH-dependent<br>Cushing's Syndrome | Interim analysis showed >60% of patients achieved normal urine free cortisol. No signs of adrenal insufficiency. | [5]       |
| Pilot Study              | Diabetic Peripheral<br>Neuropathy    | Clinically meaningful separation from placebo on HbA1c, glucose, cholesterol, and triglycerides at six weeks.    | [7]       |
| Phase 2<br>(NCT05436652) | Polymyalgia<br>Rheumatica            | Ongoing to evaluate if SPI-62 can mitigate prednisolone toxicity while maintaining efficacy.                     |           |

# **Experimental Protocols**Preclinical Mouse Model of Cushing's Syndrome

This protocol is based on the study by Pan et al. (2024).[8]

- Animals: Male C57BL/6J mice.
- Induction of Hypercortisolism: Corticosterone (CORT) administered in the drinking water for 5 weeks.
- Treatment Groups:
  - Vehicle + Water
  - Vehicle + CORT



- SPI-62 (low dose) + CORT
- SPI-62 (medium dose) + CORT
- SPI-62 (high dose) + CORT
- · Administration of SPI-62: Oral gavage once or twice daily.
- Key Assessments:
  - Metabolic Parameters: Food consumption, body weight, oral glucose tolerance test (OGTT).
  - Body Composition: Assessed by magnetic resonance imaging (MRI).
  - Muscle Function: Grip strength measurement.
  - Inflammatory Markers: Measurement of C-reactive protein (CRP) and other cytokines.
  - Bone Metabolism Markers: Serum levels of osteocalcin and other bone turnover markers.
  - Histology: Skin biopsies to assess for atrophy.





Click to download full resolution via product page

Caption: Experimental workflow for the preclinical mouse model.



### Phase 2 RESCUE Clinical Trial (NCT05307328)

- Study Design: A multicenter, randomized, placebo-controlled, crossover study.[12][13]
- Participants: Adults with a documented diagnosis of ACTH-dependent Cushing's syndrome and active and consistent cortisol excess.[12][13]
- Intervention:
  - Period 1 (12 weeks): SPI-62 or placebo.
  - Period 2 (12 weeks): Crossover to the other treatment.
- Primary Outcome Measures:
  - Change in urinary HSD-1 ratio (tetrahydrocortisol + allotetrahydrocortisol) / tetrahydrocortisone as a biomarker of hepatic HSD-1 activity.[12]
- Secondary Outcome Measures:
  - Changes in glycemic control (HbA1c, glucose).[14]
  - Changes in lipid profile.[14]
  - Changes in body composition and weight.[14]
  - Changes in blood pressure.[14]
  - Assessment of mood and quality of life using validated questionnaires.[14]
  - Safety and tolerability.[14]





Click to download full resolution via product page

Caption: RESCUE Phase 2 clinical trial workflow.



### Conclusion

SPI-62 (clofutriben) represents a promising novel therapeutic approach for the treatment of Cushing's syndrome, autonomous cortisol secretion, and potentially as an adjunctive therapy in conditions requiring long-term glucocorticoid treatment like polymyalgia rheumatica. Its targeted mechanism of action, focused on reducing intracellular cortisol levels, has the potential to offer significant clinical benefits with an improved safety profile compared to systemic cortisol-lowering therapies. The ongoing Phase 2 clinical trials will provide further crucial data on the efficacy and safety of SPI-62 in these patient populations. The preclinical data strongly support its potential to mitigate the multifaceted toxicities of glucocorticoid excess.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. businesswire.com [businesswire.com]
- 4. Facebook [cancer.gov]
- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
- 8. The 11β-hydroxysteroid dehydrogenase type 1 inhibitor SPI-62 prevents morbidity in a mouse model of Cushing's syndrome | bioRxiv [biorxiv.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. businesswire.com [businesswire.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]



- 13. SPI-62 as a Treatment for Adrenocorticotropic Hormone-dependent Cushing's Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- To cite this document: BenchChem. [The Therapeutic Potential of SPI-62 (Clofutriben): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15138116#what-is-the-therapeutic-potential-of-spi-62]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com